molecular formula C22H23FN2O2 B2658622 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one CAS No. 877786-58-8

4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one

Cat. No.: B2658622
CAS No.: 877786-58-8
M. Wt: 366.436
InChI Key: MMVJFRFAXJERLV-UHFFFAOYSA-N
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Description

4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a chromenone structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the piperazine derivative. The chromenone structure is then synthesized separately and coupled with the piperazine derivative under specific reaction conditions, such as the use of a base like potassium carbonate in a polar solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various substituted derivatives of the original compound.

Scientific Research Applications

4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and piperazine ring play crucial roles in binding to these targets, while the chromenone structure may contribute to the overall stability and activity of the compound. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c1-15-3-8-20-17(13-21(26)27-22(20)16(15)2)14-24-9-11-25(12-10-24)19-6-4-18(23)5-7-19/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVJFRFAXJERLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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